molecular formula C8H9N3 B2706433 4,5-dimethyl-1H-1,2,3-benzotriazole CAS No. 35899-34-4

4,5-dimethyl-1H-1,2,3-benzotriazole

Cat. No.: B2706433
CAS No.: 35899-34-4
M. Wt: 147.181
InChI Key: HXICLUNGKDYXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their stability and versatility in various chemical reactions. This compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the benzotriazole ring, which can influence its chemical properties and reactivity.

Mechanism of Action

Target of Action

Benzotriazole derivatives, which include 4,5-dimethyl-1h-1,2,3-benzotriazole, have been found to exhibit a broad spectrum of biological properties . They have been used extensively in the synthesis of molecules of varied biological and pharmaceutical importance .

Mode of Action

Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes these derivatives susceptible to such binding .

Biochemical Pathways

Benzotriazole derivatives have been associated with a variety of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

Benzotriazole derivatives are known to be poorly biodegradable, suggesting that they may persist in the body for extended periods .

Result of Action

Benzotriazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, benzotriazoles are commonly used in the manufacture of aircraft de-icing/antifreeze fluids, coolants, etc., and have been detected in a variety of water environments . This suggests that the action, efficacy, and stability of this compound may be influenced by its environmental context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-1H-1,2,3-benzotriazole typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. The use of advanced catalytic systems and automated reaction monitoring can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzotriazoles, while reduction can produce aminobenzotriazoles.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1H-1,2,3-benzotriazole
  • 5-Methyl-1H-1,2,3-benzotriazole
  • 5,6-Dimethyl-1H-1,2,3-benzotriazole

Uniqueness

Compared to its analogs, 4,5-dimethyl-1H-1,2,3-benzotriazole exhibits unique reactivity due to the presence of two methyl groups at specific positions on the benzotriazole ring. This structural feature can influence its electronic properties, making it more suitable for certain applications, such as in the development of corrosion inhibitors and UV stabilizers .

Properties

IUPAC Name

4,5-dimethyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-4-7-8(6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXICLUNGKDYXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NNN=C2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.